molecular formula C20H18N2O2S B2525354 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone CAS No. 872689-23-1

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone

Cat. No.: B2525354
CAS No.: 872689-23-1
M. Wt: 350.44
InChI Key: IIHKWCVJZRZALO-UHFFFAOYSA-N
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Description

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone typically involves the reaction of 6-(4-ethoxyphenyl)pyridazin-3-amine with 1-phenylethanone in the presence of a thiolating agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-phenylethanone stands out due to its unique combination of a pyridazine ring with a thioether linkage and a phenylethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-24-17-10-8-15(9-11-17)18-12-13-20(22-21-18)25-14-19(23)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHKWCVJZRZALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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